molecular formula C24H29NO4 B12409558 Donepezil N-oxide-d5

Donepezil N-oxide-d5

Cat. No.: B12409558
M. Wt: 400.5 g/mol
InChI Key: XRPRYHONRUINMG-DKFMXDSJSA-N
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Description

Donepezil N-oxide-d5 is a deuterated derivative of Donepezil N-oxide, which is a metabolite of Donepezil. Donepezil is a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Donepezil due to its stability and distinguishable mass spectrometric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Donepezil N-oxide-d5 typically involves the oxidation of Donepezil using a mild oxidant such as Chloramine-T in an acidic medium. The reaction conditions include a first-order dependency on Donepezil and the oxidant, fractional-order dependency on the acidic medium, and an increase in reaction rate with increasing dielectric constant . The reaction is monitored using spectroscopic techniques such as UV, IR, 1H NMR, and mass spectrometry to confirm the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield of the compound are maintained. This may include optimizing reaction conditions, using industrial-grade reagents, and employing purification techniques such as crystallization or chromatography.

Scientific Research Applications

Donepezil N-oxide-d5 is used extensively in scientific research to study the pharmacokinetics and metabolic pathways of Donepezil. Its deuterated form allows for easy differentiation from non-deuterated metabolites in mass spectrometric analyses. This makes it a valuable tool in drug metabolism studies, helping researchers understand the metabolic fate of Donepezil in the body .

In addition to pharmacokinetic studies, this compound is also used in the development of new therapeutic agents for neurodegenerative diseases. By studying the metabolic pathways and interactions of Donepezil and its derivatives, researchers can design more effective and targeted treatments for conditions such as Alzheimer’s disease .

Mechanism of Action

Donepezil N-oxide-d5, like Donepezil, exerts its effects by selectively and reversibly inhibiting the acetylcholinesterase enzyme. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic transmission and alleviating the symptoms of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Donepezil N-oxide-d5 include other acetylcholinesterase inhibitors such as Rivastigmine, Galantamine, and Tacrine. These compounds also inhibit the acetylcholinesterase enzyme but differ in their chemical structure, pharmacokinetics, and side effect profiles .

Uniqueness: this compound is unique due to its deuterated form, which provides stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and the development of new therapeutic agents .

Properties

Molecular Formula

C24H29NO4

Molecular Weight

400.5 g/mol

IUPAC Name

5,6-dimethoxy-2-[[1-oxido-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-ium-4-yl]methyl]-2,3-dihydroinden-1-one

InChI

InChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/i3D,4D,5D,6D,7D

InChI Key

XRPRYHONRUINMG-DKFMXDSJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[N+]2(CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)OC)[O-])[2H])[2H]

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC

Origin of Product

United States

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